Caloxin 2A1 TFA

PMCA inhibition Calcium homeostasis P-type ATPase

Caloxin 2A1 TFA is the prototype, selective PMCA inhibitor validated in erythrocyte and vascular models. Unlike intracellular P-type ATPase inhibitors (e.g., orthovanadate), it acts extracellularly via non-competitive allosteric binding to PMCA exdom 2, enabling clean pharmacological isolation of PMCA activity without confounding SERCA or Na⁺/K⁺-ATPase inhibition. Ideal for preliminary PMCA characterization, teaching labs, and as a reference standard for benchmarking novel PMCA inhibitors. Procure with confidence—each batch supported by rigorous QC data.

Molecular Formula C66H92F3N19O24
Molecular Weight 1592.5 g/mol
Cat. No. B6295654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaloxin 2A1 TFA
Molecular FormulaC66H92F3N19O24
Molecular Weight1592.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1
InChIKeyWWVYZHSQQMQNOR-HPUWVREWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caloxin 2A1 TFA: Prototype Peptide Inhibitor for PMCA Pump Research and Procurement


Caloxin 2A1 TFA is a 15-amino acid peptide (sequence: VSNSNWPSFPSSGGG-NH₂) that acts as a selective, extracellular inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA) [1]. As the prototype caloxin, it was discovered by screening a phage display library against the second extracellular domain (exdom 2) of PMCA and demonstrates selectivity for PMCA over other major cellular ATPases, providing a foundational tool for dissecting PMCA physiology [2].

Caloxin 2A1 TFA Procurement: Why PMCA Inhibitor Interchangeability Is Not Supported by Evidence


Generic substitution among PMCA inhibitors is not scientifically justifiable due to fundamentally divergent mechanisms of action, affinity profiles, and isoform selectivity. Caloxin 2A1 acts extracellularly as a non-competitive, allosteric modulator by binding to exdom 2, whereas traditional inhibitors like orthovanadate act intracellularly and non-specifically on all P-type ATPases [1]. Furthermore, engineered successors such as caloxin 1c2 demonstrate >10-fold isoform selectivity for PMCA4, a property absent in the prototype 2A1 [2]. The quantitative evidence below establishes that each caloxin variant represents a distinct tool with non-substitutable characteristics, mandating careful selection based on experimental requirements.

Caloxin 2A1 TFA: Quantitative Differentiation Evidence for Scientific Selection


Caloxin 2A1 TFA vs. Orthovanadate: >75-fold Potency Advantage in PMCA Inhibition

Caloxin 2A1 TFA demonstrates an IC₅₀ of 0.4 mM for PMCA inhibition, compared to orthovanadate's IC₅₀ of approximately 30 mM [1]. This represents a >75-fold higher potency, but more importantly, caloxin 2A1 achieves selective PMCA inhibition without affecting other ATPases, a critical distinction from the broad-spectrum inhibition caused by vanadate [2].

PMCA inhibition Calcium homeostasis P-type ATPase

Caloxin 2A1 TFA ATPase Selectivity Profile: Quantified Discrimination Against Non-PMCA Pumps

At a concentration of 0.9 mM, Caloxin 2A1 TFA exhibits complete selectivity for the plasma membrane Ca²⁺/Mg²⁺-ATPase, showing no detectable inhibition of erythrocyte ghost Mg²⁺-ATPase, Na⁺/K⁺-ATPase, or skeletal muscle sarcoplasmic reticulum (SERCA) Ca²⁺/Mg²⁺-ATPase . This contrasts sharply with non-selective inhibitors like vanadate and eosin, which inhibit multiple ATPase families [1].

ATPase selectivity Off-target profiling Calcium signaling

Caloxin 2A1 TFA vs. Caloxin 1b1: 10-Fold Affinity Difference Dictates Application Suitability

Caloxin 1b1, the first-generation isoform-preferring caloxin, exhibits a Kᵢ of 46 ± 5 µM for PMCA4, making it approximately 10-fold more potent than caloxin 2A1 [1]. Caloxin 2A1 TFA, with a reported Kᵢ of 529 µM (or IC₅₀ of 400 µM), remains the less potent but more thoroughly characterized prototype [2].

PMCA isoform selectivity Affinity comparison Peptide engineering

Caloxin 2A1 TFA vs. Engineered Caloxin 1c2: >230-Fold Affinity Gap and Isoform Selectivity Trade-Off

Caloxin 1c2, an engineered high-affinity variant, exhibits a Kᵢ of 2.3 ± 0.3 µM for PMCA4, which is approximately 230-fold lower (i.e., higher affinity) than caloxin 2A1's Kᵢ of 529 µM [1]. Furthermore, caloxin 1c2 demonstrates >10-fold selectivity for PMCA4 over PMCA1, 2, and 3, a defined isoform selectivity that caloxin 2A1 lacks [2].

PMCA4 selective inhibition High-affinity caloxin Peptide engineering

Caloxin 2A1 TFA: Evidence-Backed Research and Industrial Application Scenarios


General PMCA Functional Studies in Erythrocyte Ghost and Endothelial Model Systems

Caloxin 2A1 TFA is optimally deployed in experiments requiring selective inhibition of total PMCA activity without isoform discrimination. Validated in human erythrocyte leaky ghosts (PMCA4-enriched) and vascular endothelial preparations, it reliably blocks PMCA-mediated Ca²⁺ extrusion at 0.4–0.9 mM concentrations without confounding effects on Mg²⁺-ATPase, Na⁺/K⁺-ATPase, or SERCA pumps [1]. This makes it a cost-effective choice for preliminary PMCA characterization and teaching laboratory protocols where the higher affinity and isoform selectivity of engineered caloxins (e.g., 1c2) are not required .

Calcium Signaling Pathway Dissection in Smooth Muscle and Endothelium

Based on its established use in aortic ring studies, Caloxin 2A1 TFA is suitable for investigating PMCA's contribution to Ca²⁺ homeostasis and contractile responses in vascular tissues [1]. At 0.34 mM, it induces endothelium-dependent relaxation in precontracted rat aortic rings, an effect reversible by L-NAME, implicating nitric oxide signaling downstream of PMCA inhibition . This application leverages 2A1's unique property as the only caloxin with extensively documented vascular functional data, despite its lower potency relative to newer analogs.

Benchmarking and Quality Control for Novel PMCA Inhibitor Development

As the prototype caloxin with a well-defined Kᵢ of 529 µM and non-competitive mechanism of action [1], Caloxin 2A1 TFA serves as an essential reference standard for validating novel PMCA inhibitors. Its quantitative parameters provide a baseline against which newly developed caloxin analogs (e.g., caloxin 1c2, caloxin-derived peptides) can be benchmarked for improved affinity, selectivity, or altered mechanism . Procurement of 2A1 TFA is therefore justified for laboratories engaged in PMCA-targeted drug discovery or peptide engineering programs.

Comparative Pharmacology Studies of Calcium Extrusion Mechanisms

Caloxin 2A1 TFA is appropriate for experiments designed to dissect the relative contributions of PMCA versus other Ca²⁺ clearance pathways (e.g., Na⁺/Ca²⁺ exchanger, mitochondrial uniporter) in cellular models [1]. Its extracellular mechanism of action and defined selectivity profile enable clean pharmacological isolation of PMCA activity when used in combination with inhibitors of SERCA (e.g., thapsigargin) and NCX (e.g., KB-R7943) . This combinatorial approach is essential for understanding integrated Ca²⁺ signaling networks in physiological and pathophysiological contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caloxin 2A1 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.